
2-Bromo-3'-chloropropiophenone
Overview
Description
2-Bromo-3'-chloropropiophenone (CAS 34911-51-8) is an organic compound with the molecular formula C₉H₈BrClO and a molecular weight of 247.52 g/mol . It is a halogenated propiophenone derivative featuring a bromine atom at the α-carbon of the ketone group and a chlorine atom at the 3'-position of the phenyl ring. Key physicochemical properties include:
The compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of bupropion hydrochloride, an antidepressant and smoking cessation drug . However, it is recognized as a mutagenic impurity in bupropion formulations, requiring strict control under ICH M7(R1) guidelines .
Commercial samples typically have a purity of 95–98% and are supplied as liquids or solids for research and industrial use . Synonyms include α-bromo-3-chloropropiophenone, bromochlorophenylpropanone, and Bupropion Impurity 5 .
Preparation Methods
Bromination of 3'-Chloropropiophenone Using Molecular Bromine
The most widely documented method involves α-bromination of 3'-chloropropiophenone with molecular bromine (Br₂) in dichloromethane (DCM). This electrophilic substitution reaction proceeds via a Lewis acid-mediated mechanism, typically using aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts .
Reaction Conditions and Optimization
The reaction is conducted at 0–5°C to minimize di-bromination side reactions. A stoichiometric ratio of 1:1.05 (3'-chloropropiophenone:Br₂) ensures complete conversion while avoiding excess bromine, which could lead to overhalogenation . Post-reaction quenching with saturated potassium carbonate (K₂CO₃) neutralizes residual HBr, and the product is isolated via dichloromethane extraction followed by rotary evaporation.
Table 1: Key Parameters for Molecular Bromine-Based Synthesis
Parameter | Value/Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C | Prevents thermal decomposition |
Bromine Equivalents | 1.05 eq | Minimizes di-bromination |
Catalyst | FeCl₃ (0.5 mol%) | Enhances regioselectivity |
Reaction Time | 30–60 minutes | Balances conversion and side reactions |
Isolation Method | DCM extraction | Achieves ≥95% purity |
This method yields 72–80% of 2-bromo-3'-chloropropiophenone with HPLC purity exceeding 99% . However, handling liquid bromine poses safety risks, necessitating strict containment protocols.
Sodium Bromide/Hydrogen Peroxide Bromination System
An alternative approach replaces molecular bromine with sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in a water-halohydrocarbon biphasic solvent . This method generates bromine in situ, improving safety and reducing volatile Br₂ emissions.
Mechanistic Pathway
The reaction proceeds through the oxidation of NaBr by H₂O₂ in acidic media (H₂SO₄), producing bromine radicals that selectively target the α-carbon of 3'-chloropropiophenone:
2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{Br}2 + \text{Na}2\text{SO}4 + 2 \text{H}2\text{O}
The aqueous-organic biphasic system (e.g., water-chloroform) facilitates efficient bromine transfer to the organic phase, where the reaction occurs.
Table 2: Performance Metrics for NaBr/H₂O₂ Bromination
Metric | Value | Notes |
---|---|---|
Yield | 68–75% | Lower than Br₂ method |
Purity (HPLC) | 98–99% | Requires recrystallization |
Reaction Time | 4–6 hours | Slower kinetics vs. Br₂ |
Environmental Impact | Reduced Br₂ emissions | Aligns with green chemistry principles |
While this method is safer, its lower yield and longer reaction time limit industrial adoption without process intensification .
Flow Chemistry-Enhanced Bromination
Continuous flow reactors address scalability challenges inherent in batch processes. A recent study demonstrated a flow system combining 3'-chloropropiophenone and Br₂ in DCM at 44°C with a 10-minute residence time .
System Configuration and Advantages
-
Reactor Design : Coiled tubular reactor with a 5-bar back-pressure regulator.
-
Mixing Efficiency : T-piece mixer ensures homogeneous bromine distribution.
-
Quenching : In-line addition of 50% saturated K₂CO₃ immediately halts the reaction post-residence time.
Table 3: Flow vs. Batch Bromination Comparison
Parameter | Flow System | Batch System |
---|---|---|
Yield | 84–96% | 72–80% |
Reaction Time | 10 minutes | 30–60 minutes |
Solvent Consumption | 40% reduction | Higher |
Scalability | Linear scale-up | Limited by vessel size |
Flow chemistry achieves near-quantitative conversion (96%) and reduces solvent waste, making it ideal for large-scale pharmaceutical production .
Comparative Analysis of Preparation Methods
Yield and Purity
-
Molecular Bromine (Batch) : Highest yield (80%) but significant safety risks.
-
NaBr/H₂O₂ (Batch) : Moderate yield (75%) with improved safety.
-
Flow Chemistry : Superior yield (96%) and scalability.
Environmental and Economic Considerations
-
The NaBr/H₂O₂ system reduces hazardous waste but requires costly post-treatment for bromide ion recovery.
-
Flow systems minimize solvent use and energy consumption, offering long-term cost savings despite higher initial setup costs.
Industrial Applicability
Pharmaceutical manufacturers prioritize flow chemistry for bupropion intermediate synthesis due to regulatory demands for impurity control (ICH Q11 guidelines). Batch methods remain relevant for small-scale API trials.
Chemical Reactions Analysis
Substitution Reactions
Bromination and Halogen Exchange
The compound undergoes electrophilic aromatic substitution under controlled conditions. Key examples include:
In bromination, stoichiometric ratios of 1:1.05 (m-chloropropiophenone:Br₂) achieve optimal yields . Aluminum chloride acts as a Lewis acid catalyst, while dichloromethane serves as an inert solvent to stabilize reactive intermediates .
Nucleophilic Amination
t-Butylamine-Mediated Alkylation
The α-bromo ketone group reacts with bulky amines under reflux conditions:
textReaction Pathway: 1. This compound + t-butylamine → Bupropion free base 2. HCl in ethanol → Bupropion hydrochloride
This two-step process highlights the compound’s role in synthesizing antidepressants like bupropion.
Radical Chlorination
N-Bromosuccinimide (NBS)-Induced Halogenation
Under radical initiation, the compound undergoes α-chlorination:
Parameter | Value |
---|---|
Reagents | NBS, benzoyl peroxide, acetic acid |
Temperature | Reflux (118°C) |
Time | 6 hours |
Product | 2-Chloro-3'-bromoacetophenone |
Purity | ≥99.4% (HPLC) |
Yield | 86.6–87.2% |
Steam distillation and chlorobenzene recrystallization are critical for isolating high-purity products .
Oxidation and Reduction
While less common, documented transformations include:
Oxidation
-
Reagents : KMnO₄/H₂SO₄
-
Product : 3'-Chlorobenzoic acid (via ketone oxidation)
-
Limitation : Low yield (~40%) due to competing side reactions
Reduction
-
Reagents : NaBH₄/EtOH
-
Product : 2-Bromo-3'-chloro-1-phenylpropanol
Environmental Stability
-
Thermal Decomposition : Degrades above 200°C, releasing HBr and HCl gases
-
Hydrolysis : Susceptible to aqueous base (pH >10), forming 3'-chlorohydrocinnamic acid
Industrial-Scale Considerations
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Studied for its mutagenic, clastogenic, and aneugenic properties. It has been shown to induce reactive oxygen species (ROS) in cells .
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects by generating reactive metabolites that induce the formation of reactive oxygen species (ROS) in cells .
Molecular Targets and Pathways:
- The primary molecular targets are cellular components that are susceptible to oxidative stress. The pathways involved include the induction of ROS and subsequent cellular damage .
Comparison with Similar Compounds
The structural and functional analogs of 2-Bromo-3'-chloropropiophenone differ in substituent positions, halogen types, or additional functional groups. Below is a detailed comparison:
Structural Analogs
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Molecular Formula : C₉H₉BrO₂
- Key Differences : Methoxy (-OCH₃) group at the 4'-position instead of chlorine.
- Applications : Intermediate in organic synthesis under controlled conditions .
- Safety: Limited toxicity data, but similar brominated ketones often share irritant properties .
3-Chloropropiophenone (CAS 34841-35-5)
- Molecular Formula : C₉H₉ClO
- Key Differences : Lacks the bromine atom at the α-carbon.
- Role : Intermediate in bupropion synthesis; less reactive due to absence of bromine .
2-Bromo-4'-methylpropiophenone (CAS 1451-82-7)
- Molecular Formula : C₁₀H₁₁BrO
- Key Differences : Methyl (-CH₃) group at the 4'-position instead of chlorine.
- Applications : Used in agrochemical and pharmaceutical synthesis .
Physicochemical and Functional Comparison
Biological Activity
2-Bromo-3'-chloropropiophenone (BCP) is a chemical compound with the molecular formula C₉H₈BrClO, primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its biological activity has garnered attention due to its mutagenic, clastogenic, and aneugenic properties, which are critical for understanding its safety and efficacy in medicinal applications.
- Molecular Weight : 247.52 g/mol
- Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate.
- Structural Formula : The compound features a bromine atom and a chlorine atom attached to a phenyl group, which contributes to its reactivity.
BCP interacts with biological systems primarily through the inhibition of norepinephrine and dopamine reuptake. This mechanism is similar to that of certain antidepressants, suggesting potential therapeutic applications. Additionally, BCP has been shown to induce the production of reactive oxygen species (ROS) in cells, which may underlie its genotoxic effects.
Genotoxicity
Research indicates that BCP exhibits significant genotoxic effects:
- Mutagenicity : In the Ames test, BCP showed mutagenic properties with S9 metabolic activation, increasing mutant frequencies significantly in Salmonella strains .
- Clastogenicity and Aneugenicity : BCP has been identified as clastogenic and aneugenic, with studies demonstrating its ability to cause chromosomal damage and affect cell division processes .
The following table summarizes key findings related to the genotoxicity of BCP:
Study | Method Used | Findings |
---|---|---|
Ames Test | Mutagenicity Testing | Increased mutant frequency (up to 145-fold) |
In Vitro Micronucleus Assay | Clastogenicity Testing | Induced micronuclei formation (up to 5.1-fold increase) |
Reactive Metabolite Generation | ROS Induction | Induces oxidative stress in cells |
Pharmacological Implications
Given its mechanism of action and biological activity, BCP serves as a precursor in the synthesis of various pharmaceuticals. It is notably involved in producing bupropion derivatives, which are used as antidepressants and smoking cessation aids. However, due to its genotoxic properties, careful consideration is required regarding its acceptable levels in pharmaceutical formulations.
Case Studies
- Bupropion Impurity Study : A study examined BCP as an impurity in bupropion formulations. It was determined that levels should not exceed 0.1% due to its mutagenic potential .
- Chemical Genetic Screening : Research involving chemical genetic screening highlighted BCP's role in synthesizing compounds with potential antidepressant activity while emphasizing the need for monitoring its genotoxic effects during drug development .
Q & A
Basic Research Questions
Q. What is the synthetic pathway for 2-Bromo-3'-chloropropiophenone in pharmaceutical intermediate synthesis?
The compound is synthesized via α-bromination of 3'-chloropropiophenone using brominating agents like molecular bromine or N-bromosuccinimide (NBS). A typical method involves reacting 3'-chloropropiophenone with bromine in acetic acid under controlled temperature (0–5°C) to minimize side reactions. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .
Q. Which analytical methods are recommended for identifying this compound in reaction mixtures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for bromine (δ ~4.5 ppm for CH₂Br) and the carbonyl group (δ ~200 ppm in ¹³C NMR). Impurity profiling often follows pharmacopeial guidelines using reference standards .
Q. What safety protocols are essential when handling this compound?
The compound is a lachrymator and respiratory irritant (GHS hazard codes H315, H319, H335). Researchers must use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires refrigeration (2–8°C) in airtight, light-resistant containers .
Advanced Research Questions
Q. How can α-bromination of 3'-chloropropiophenone be optimized under flow chemistry conditions?
Flow reactors enhance reaction control and scalability. Key parameters include:
- Residence time : 5–10 minutes at 50–60°C.
- Reagent stoichiometry : 1.1 equivalents of bromine to avoid di-bromination.
- Solvent system : Acetic acid with in-line quenching (e.g., sodium thiosulfate) to prevent over-bromination. Process analytical technology (PAT) tools like inline FTIR enable real-time monitoring .
Q. What mechanistic insights explain by-product formation during tert-butylamination of this compound?
Competing SN2 and elimination pathways can generate undesired alkenes or dehalogenated products. Solvent polarity (e.g., N-methylpyrrolidinone vs. THF) and temperature (optimal: 55–60°C) critically influence selectivity. Adding catalytic KI enhances bromide displacement efficiency, reducing elimination by-products .
Q. How is the genotoxic risk of this compound assessed per ICH M7 guidelines?
The compound is classified as a mutagenic impurity requiring strict control (threshold: ≤1.5 μg/day). Testing includes:
- Ames test : Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).
- In vitro micronucleus assay : TK6 human lymphoblastoid cells to assess chromosomal damage. Positive results necessitate process modifications (e.g., purging studies) to reduce residual levels in APIs .
Q. What strategies improve regioselectivity in brominating substituted propiophenones?
Electronic and steric effects dominate regioselectivity. Electron-withdrawing groups (e.g., -Cl at the 3' position) direct bromination to the α-carbon. Steric hindrance from ortho-substituents can be mitigated using bulky catalysts (e.g., FeCl₃) or low-temperature bromine addition .
Q. Methodological Considerations
Q. How is this compound quantified in stability studies of bupropion hydrochloride?
Stability-indicating methods like reverse-phase HPLC (C18 column, acetonitrile/water gradient) separate the compound from degradation products. Forced degradation (heat, light, acid/base hydrolysis) validates method robustness. Limit of quantification (LOQ) is typically ≤0.05% w/w .
Q. What purification techniques resolve diastereomeric by-products in this compound synthesis?
Chiral chromatography (e.g., Chiralpak AD-H column) or fractional crystallization in hexane/ethyl acetate mixtures effectively separate enantiomers. Polar solvents favor crystallization of the desired (R)-isomer, critical for active pharmaceutical ingredient (API) quality .
Properties
IUPAC Name |
2-bromo-1-(3-chlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNMQTRHMBQQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956382 | |
Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-51-8 | |
Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromo-3-chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3'-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.